3-エチルアダマンタン-1-カルボン酸エチル

説明

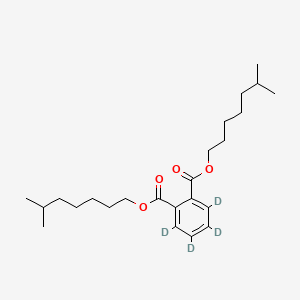

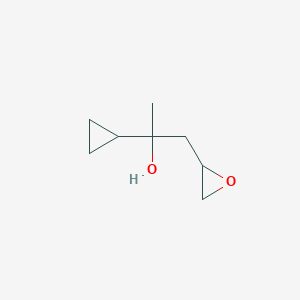

Ethyl 3-ethyladamantane-1-carboxylate is a chemical compound with the molecular formula C15H24O2. It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of Ethyl 3-ethyladamantane-1-carboxylate or similar compounds typically involves the reaction of alcohols with isocyanates . The reaction can use isocyanates formed in situ from carboxylic acid acylazides or amides in the Curtius or Hofmann reactions .科学的研究の応用

不飽和アダマンタン誘導体の合成

不飽和アダマンタン誘導体は、様々な機能性化合物の合成において重要な役割を果たします。 3-エチルアダマンタン-1-カルボン酸エチルは、これらの誘導体の合成のための前駆体となり、モノマー、熱的に安定な燃料、生物活性化合物、医薬品などの生成に使用されます .

量子化学計算

この化合物は、量子化学計算に大きな可能性を秘めています。 研究者らは、3-エチルアダマンタン-1-カルボン酸エチルを使用して、アダマンタン誘導体の電子構造を調査し、その化学的および触媒的変換のメカニズムを解明しています .

重合反応

高分子科学の分野では、3-エチルアダマンタン-1-カルボン酸エチルは重合反応の開始剤として使用されます。 これらの反応は、ナノテクノロジーや材料科学で応用されるダイヤモンド状の大きなポリマーであるダイヤモンドイドの生成につながります .

有機合成における応用

この化合物は、有機合成における応用について広く研究されています。 特に、1,3-二置換アダマンタン誘導体の合成における役割が注目されており、これらの誘導体は様々な化学工業で価値があります .

抗ウイルス薬の合成

3-エチルアダマンタン-1-カルボン酸エチルは、ヘルペス単純ウイルスやアデノウイルスなどのウイルスに対して高い抗ウイルス活性を示すことが判明しています。 その誘導体であるエチル(3-エチルアダマンタン-1-イル)カルバメートは、抗ウイルス剤として有望視されており、この化合物が医薬品研究において重要な役割を果たしていることを示しています .

先端材料開発

この化合物は、高温下で安定な構造を形成する能力があり、先端材料開発の優れた候補となっています。 これらの材料は極限条件に耐えることができるため、航空宇宙やその他のハイテク産業に適しています .

ナノダイヤモンド合成

3-エチルアダマンタン-1-カルボン酸エチルは、天然および合成ナノダイヤモンドの合成に役割を果たします。 これらのナノダイヤモンドは、科学研究から電子機器や光学機器の実際的な用途まで、幅広い用途を持っています .

グリーンケミストリー

この化合物は、グリーンケミストリーの取り組みにも関与しており、様々な誘導体の合成のための穏和で環境に優しい手順を開発するために使用されています。 これは、持続可能で環境に優しい化学プロセスの世界的推進と一致しています .

作用機序

Target of Action

Ethyl 3-ethyladamantane-1-carboxylate primarily targets viruses, including herpes simplex virus, vaccinia viruses, and adenovirus . These viruses are responsible for a variety of diseases in humans, ranging from skin infections to severe systemic diseases.

Mode of Action

It has been found to have high antiviral activity against the aforementioned viruses . This suggests that the compound may interact with viral proteins or enzymes, inhibiting their function and thus preventing the virus from replicating within host cells.

Biochemical Pathways

By inhibiting viral replication, it prevents the spread of the virus within the host organism, thereby mitigating the effects of the viral infection .

Pharmacokinetics

Given its potent antiviral activity, it is likely that the compound is able to reach its viral targets in sufficient concentrations to exert its effects .

Result of Action

The primary result of the action of Ethyl 3-ethyladamantane-1-carboxylate is the inhibition of viral replication. This leads to a decrease in the viral load within the host organism, which can alleviate the symptoms of the viral infection and potentially lead to the elimination of the virus from the host .

生化学分析

Biochemical Properties

Ethyl 3-ethyladamantane-1-carboxylate plays a significant role in biochemical reactions, particularly in antiviral activities. It interacts with various enzymes and proteins, including viral polymerases and proteases, inhibiting their function and thereby preventing viral replication. The compound’s interaction with these biomolecules is primarily through binding to active sites, leading to enzyme inhibition. Additionally, ethyl 3-ethyladamantane-1-carboxylate has been shown to interact with cellular receptors, modulating immune responses and enhancing antiviral defense mechanisms .

Cellular Effects

Ethyl 3-ethyladamantane-1-carboxylate exerts several effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are crucial for cell survival and proliferation. The compound also affects gene expression by altering the transcriptional activity of various genes involved in immune responses and antiviral defense. Furthermore, ethyl 3-ethyladamantane-1-carboxylate impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and altered metabolic flux .

Molecular Mechanism

The molecular mechanism of action of ethyl 3-ethyladamantane-1-carboxylate involves several key interactions at the molecular level. The compound binds to viral polymerases and proteases, inhibiting their activity and preventing viral replication. It also interacts with cellular receptors, modulating immune responses and enhancing antiviral defense mechanisms. Additionally, ethyl 3-ethyladamantane-1-carboxylate can inhibit or activate specific enzymes, leading to changes in gene expression and cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl 3-ethyladamantane-1-carboxylate have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that ethyl 3-ethyladamantane-1-carboxylate can have sustained effects on cellular function, including prolonged inhibition of viral replication and modulation of immune responses. The compound’s efficacy may decrease over time due to potential resistance development in viral populations .

Dosage Effects in Animal Models

The effects of ethyl 3-ethyladamantane-1-carboxylate vary with different dosages in animal models. At low doses, the compound exhibits potent antiviral activity with minimal toxicity. At higher doses, ethyl 3-ethyladamantane-1-carboxylate can cause adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .

Metabolic Pathways

Ethyl 3-ethyladamantane-1-carboxylate is involved in several metabolic pathways, primarily related to its antiviral activity. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, leading to the formation of active metabolites. These metabolites further interact with viral enzymes and cellular receptors, enhancing the compound’s antiviral effects. Additionally, ethyl 3-ethyladamantane-1-carboxylate can affect metabolic flux by inhibiting key metabolic enzymes, leading to altered metabolite levels and reduced energy production .

Transport and Distribution

Within cells and tissues, ethyl 3-ethyladamantane-1-carboxylate is transported and distributed through various mechanisms. The compound interacts with transporters and binding proteins, facilitating its uptake and accumulation in target cells. Once inside the cells, ethyl 3-ethyladamantane-1-carboxylate localizes to specific cellular compartments, including the cytoplasm and nucleus, where it exerts its antiviral effects. The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size .

Subcellular Localization

Ethyl 3-ethyladamantane-1-carboxylate exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with viral enzymes and cellular receptors. Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, play a role in directing ethyl 3-ethyladamantane-1-carboxylate to these compartments. The compound’s subcellular localization is essential for its antiviral activity and modulation of immune responses .

特性

IUPAC Name |

ethyl 3-ethyladamantane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-3-14-6-11-5-12(7-14)9-15(8-11,10-14)13(16)17-4-2/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHPCMWMDJGVVNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC3CC(C1)CC(C3)(C2)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2227107-25-5 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2227107-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

amine](/img/structure/B1449445.png)

![2-[(tert-Butoxy)carbonyl]-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B1449463.png)